2'-Chloro-4-fluoro-2-iodo-1,1'-biphenyl
Description
2'-Chloro-4-fluoro-2-iodo-1,1'-biphenyl is a halogenated biphenyl derivative with a unique substitution pattern: a chlorine atom at the 2' position of the second aromatic ring, a fluorine atom at the 4-position, and an iodine atom at the 2-position of the first ring. This arrangement of electron-withdrawing halogens (Cl, F, I) confers distinct electronic, steric, and reactivity properties, making it valuable in cross-coupling reactions, pharmaceutical intermediates, and materials science. The iodine substituent, in particular, enhances its utility in Suzuki-Miyaura couplings due to its superior leaving-group ability compared to other halogens .
Properties
Molecular Formula |
C12H7ClFI |
|---|---|
Molecular Weight |
332.54 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C12H7ClFI/c13-11-4-2-1-3-9(11)10-6-5-8(14)7-12(10)15/h1-7H |
InChI Key |
RVUUNWOJQREAQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32068494 involves several steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained. The synthetic route often involves the use of organic solvents and reagents that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: Industrial production of MFCD32068494 is carried out on a large scale using optimized methods to ensure high yield and purity. The process involves the use of advanced equipment and technology to maintain consistent quality. The preparation method is designed to be simple and easy to implement, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: MFCD32068494 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32068494 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of MFCD32068494 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Mechanism of Action
The mechanism of action of MFCD32068494 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Substituent Effects on Key Properties
Key Observations:
- Substituent Position: The 2'-Cl, 4-F, and 2-I configuration in the target compound optimizes steric accessibility for cross-coupling reactions compared to its positional isomer (4-Cl, 2-F, 2'-I), which may face steric hindrance at the 2'-iodine site .
- Halogen Effects: The iodine atom in the target compound facilitates higher ion yields in dissociative electron attachment (DEA) compared to bromine or chlorine analogs, as demonstrated in Figure 1 of .
Reactivity in Cross-Coupling Reactions
Table 2: Suzuki-Miyaura Coupling Efficiency
Key Observations:
- The iodine substituent in the target compound enables higher coupling efficiency (90%) compared to bromine analogs (86%) due to its superior leaving-group ability .
- Steric factors at the 2' position (e.g., in 4-Chloro-2-fluoro-2'-iodo-1,1'-biphenyl) can reduce yields by hindering catalyst access .
Environmental and Toxicological Profiles
Table 3: Toxicity and Environmental Impact
Key Observations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
